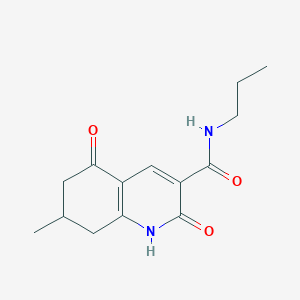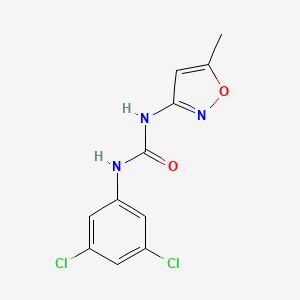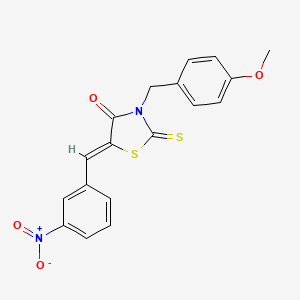![molecular formula C17H18N4O2S B5381237 N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide](/img/structure/B5381237.png)
N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as M344 and is classified as a histone deacetylase inhibitor (HDACi). HDACi compounds have been found to have a variety of potential therapeutic uses, including in the treatment of cancer, neurological disorders, and inflammatory diseases.
Mecanismo De Acción
The mechanism of action of N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide is based on its ability to inhibit the activity of HDAC enzymes. HDAC enzymes play a key role in regulating gene expression by removing acetyl groups from histone proteins, which can lead to the repression of gene transcription. By inhibiting the activity of HDAC enzymes, N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide can promote the expression of genes that are involved in cell cycle regulation and apoptosis, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide are complex and still being studied. Some of the effects that have been observed in laboratory experiments include the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of angiogenesis and metastasis. In addition, this compound has been found to have anti-inflammatory effects and may have potential therapeutic uses in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide in laboratory experiments is its potent anti-cancer effects. This compound has been found to be effective against a wide range of cancer cell lines and may have potential therapeutic uses in the treatment of various types of cancer. However, one of the limitations of using this compound is its potential toxicity, which can vary depending on the specific cell line and experimental conditions.
Direcciones Futuras
There are many potential future directions for research on N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide. Some of the most promising areas of research include further studies on its anti-cancer effects, as well as its potential therapeutic uses in the treatment of neurological disorders and inflammatory diseases. In addition, there is a need for more research on the safety and toxicity of this compound, as well as its potential interactions with other drugs and compounds. Finally, there is a need for more research on the mechanism of action of this compound, as well as the development of more potent and selective HDACi compounds.
Métodos De Síntesis
The synthesis of N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is the reaction of 4-methylbenzaldehyde with 2-aminopyridine to produce 4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazole. This intermediate is then reacted with methanesulfonyl chloride to produce the final product.
Aplicaciones Científicas De Investigación
N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}methanesulfonamide has been extensively studied for its potential use in scientific research. One of the most promising areas of research for this compound is in the treatment of cancer. HDACi compounds have been found to have potent anti-cancer effects by inhibiting the activity of histone deacetylase enzymes, which play a key role in regulating gene expression.
Propiedades
IUPAC Name |
N-[[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-12-6-8-13(9-7-12)16-17(14-5-3-4-10-18-14)21-15(20-16)11-19-24(2,22)23/h3-10,19H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGSNDBSYSRHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC(=N2)CNS(=O)(=O)C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-methylphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B5381179.png)
![3-phenyl-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]acrylamide](/img/structure/B5381182.png)
![N-(2,6-dimethylphenyl)-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5381202.png)
![3-[({1-[(1-phenyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5381206.png)



![2-{2-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetamide](/img/structure/B5381230.png)
![2-(1,3-benzodioxol-5-yl)-N-[(3-isobutylisoxazol-5-yl)methyl]acetamide](/img/structure/B5381241.png)
![3-chloro-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5381256.png)
![1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol](/img/structure/B5381257.png)
